An In-depth Technical Guide to 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one: Synthesis, Properties, and Therapeutic Potential
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one, a heterocyclic compound of significant interest within the benzimidazolone scaffold. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from well-established chemical principles and data from closely related analogs to present a robust profile. The synthesis, physicochemical properties, and potential therapeutic applications are discussed, grounded in the rich chemistry of benzimidazole derivatives.
Chemical Structure and Nomenclature
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one belongs to the benzimidazolone family, which are bicyclic heterocyclic compounds. The core structure consists of a benzene ring fused to an imidazolone ring. In this specific derivative, an ethyl group is attached to one of the nitrogen atoms of the imidazole ring, and a methoxy group is substituted at the 6-position of the benzene ring.
Systematic IUPAC Name: 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
Chemical Formula: C10H12N2O2
Molecular Weight: 192.22 g/mol
Canonical SMILES: CCOC1=CC2=C(C=C1)NC(=O)N2C
The chemical structure of 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is depicted in the following diagram:
Caption: Proposed synthetic workflow for 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 4-methoxy-1,2-phenylenediamine
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To a solution of 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).
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The reaction mixture is then subjected to hydrogenation at a pressure of 40 psi for approximately 5 hours. [1]3. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Upon completion, the catalyst is removed by filtration through a bed of celite.
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The solvent is evaporated under reduced pressure to yield the crude 4-methoxy-1,2-phenylenediamine, which can be used in the next step without further purification.
Step 2: Synthesis of 6-methoxy-1H-benzo[d]imidazol-2(3H)-one
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A mixture of 4-methoxy-1,2-phenylenediamine and a carbonylating agent such as urea or 1,1'-carbonyldiimidazole (CDI) is heated. [2]For instance, when using CDI, the reaction can be carried out in a solvent like tetrahydrofuran (THF) at reflux for several hours. [2]2. The reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water to yield pure 6-methoxy-1H-benzo[d]imidazol-2(3H)-one.
Step 3: Synthesis of 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one
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The N-alkylation of the benzimidazolone core is a well-established procedure. [3]To a stirred suspension of a base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF), a solution of 6-methoxy-1H-benzo[d]imidazol-2(3H)-one is added dropwise at 0 °C under an inert atmosphere. [3]2. The reaction mixture is stirred at room temperature for about an hour to ensure complete deprotonation.
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The mixture is then cooled back to 0 °C, and ethyl iodide is added dropwise.
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The reaction is allowed to proceed at room temperature for 2-4 hours, with monitoring by TLC. [3]5. Upon completion, the reaction is carefully quenched with ice-cold water.
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The product is extracted with an organic solvent like ethyl acetate. [3]7. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
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The final product, 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one, can be purified by column chromatography on silica gel.
Predicted Physical and Chemical Properties
While experimental data for the target molecule is scarce, its physical and chemical properties can be predicted based on known benzimidazolone derivatives.
| Property | Predicted Value/Information | Rationale/Reference Analog |
| Appearance | White to off-white solid | Benzimidazolone derivatives are typically crystalline solids. [4][5] |
| Melting Point | 150-180 °C | N-substituted benzimidazolones often have melting points in this range. For example, 1-ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione has a melting point of 120-122 °C. [6] |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Sparingly soluble in water. | The presence of the polar benzimidazolone core and the methoxy group suggests solubility in polar organic solvents, while the overall aromatic character limits water solubility. [6] |
| pKa | Weakly acidic (N-H proton in the tautomeric form) and weakly basic (nitrogen atoms). | The benzimidazole scaffold is known to be amphoteric. [7] |
Spectroscopic Characterization (Predicted)
The structural confirmation of 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one would rely on standard spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy (in DMSO-d₆, 400 MHz):
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δ 7.0-7.5 ppm (m, 3H): Aromatic protons of the benzimidazole ring.
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δ 3.8-4.0 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.
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δ 3.7-3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
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δ 1.2-1.4 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.
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δ 10.5-11.5 ppm (s, 1H): NH proton (if tautomerism is present, though N-ethylation should suppress this).
Rationale: The chemical shifts are estimated based on data for similar substituted benzimidazoles and benzimidazolones. [6][8] ¹³C NMR Spectroscopy (in DMSO-d₆, 100 MHz):
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δ ~155 ppm: Carbonyl carbon (C=O).
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δ ~155 ppm: Carbon attached to the methoxy group (C-OCH₃).
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δ 110-140 ppm: Aromatic carbons.
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δ ~55 ppm: Methoxy carbon (-OCH₃).
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δ ~35 ppm: Methylene carbon (-CH₂-) of the ethyl group.
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δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.
Rationale: Based on characteristic chemical shifts for benzimidazolone and substituted aromatic systems. [6][8] Infrared (IR) Spectroscopy (KBr pellet):
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~3200 cm⁻¹: N-H stretching (if any residual un-ethylated starting material or tautomerism).
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~1700 cm⁻¹: C=O stretching (characteristic of the imidazolone ring).
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~1600, ~1480 cm⁻¹: C=C aromatic stretching.
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~1250 cm⁻¹: C-O stretching of the methoxy group.
Rationale: Based on typical IR absorption frequencies for functional groups present in the molecule. [9] Mass Spectrometry (ESI+):
-
m/z: 193.0971 [M+H]⁺
Rationale: Calculated for the protonated molecule C10H13N2O2⁺.
Potential Applications in Drug Development
The benzimidazolone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. [10][11]Therefore, 1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a promising candidate for investigation in several therapeutic areas.
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Anticancer Activity: Many benzimidazole derivatives have shown potent anticancer properties by targeting various cellular pathways. [12][13]The substitution pattern on the benzimidazole ring can significantly influence this activity.
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Antimicrobial and Antiviral Properties: The benzimidazole core is present in several approved antimicrobial and antiviral drugs. [12]Further investigation could reveal if this specific derivative possesses such activities.
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Enzyme Inhibition: Substituted benzimidazolones have been identified as inhibitors of various enzymes, making them attractive for treating a range of diseases. [14]* CNS-active Agents: Certain benzimidazolone derivatives have been shown to penetrate the central nervous system and act as agonists for receptors like the M1 muscarinic acetylcholine receptor, suggesting potential applications in treating neurological disorders. [14] The specific combination of the N-ethyl and 6-methoxy groups on the benzimidazolone core of the title compound provides a unique electronic and steric profile that warrants further investigation for its biological activities.
Conclusion
1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one is a molecule with significant potential, stemming from its benzimidazolone core structure. While direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis, predicted properties, and characterization. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted physicochemical and spectroscopic data offer a baseline for researchers aiming to synthesize and characterize this compound. The diverse biological activities associated with the benzimidazolone scaffold make this molecule a compelling target for future research in drug discovery and development.
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(Illustrative structure based on name)